molecular formula C13H16F3NO B13332657 ((2S,5R)-5-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-2-yl)methanamine

((2S,5R)-5-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-2-yl)methanamine

Cat. No.: B13332657
M. Wt: 259.27 g/mol
InChI Key: FVGCLVDLLIECHR-JQWIXIFHSA-N
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Description

((2S,5R)-5-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-2-yl)methanamine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a tetrahydropyran ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,5R)-5-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-2-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable diol and an acid catalyst.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Methanamine Group: This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

((2S,5R)-5-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, ((2S,5R)-5-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-2-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of trifluoromethyl-containing compounds with biological targets. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of ((2S,5R)-5-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets by increasing hydrophobic interactions and electronic effects. The tetrahydropyran ring provides a rigid scaffold that can position the functional groups in an optimal orientation for binding.

Comparison with Similar Compounds

Similar Compounds

    ((2S,5R)-5-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-2-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.

    ((2S,5R)-5-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-2-yl)propanamine: Similar structure but with a propanamine group.

Uniqueness

((2S,5R)-5-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-2-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

[(2S,5R)-5-[3-(trifluoromethyl)phenyl]oxan-2-yl]methanamine

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-9(6-11)10-4-5-12(7-17)18-8-10/h1-3,6,10,12H,4-5,7-8,17H2/t10-,12-/m0/s1

InChI Key

FVGCLVDLLIECHR-JQWIXIFHSA-N

Isomeric SMILES

C1C[C@H](OC[C@H]1C2=CC(=CC=C2)C(F)(F)F)CN

Canonical SMILES

C1CC(OCC1C2=CC(=CC=C2)C(F)(F)F)CN

Origin of Product

United States

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